2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide
Overview
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. Its structural uniqueness comes from the combination of indole and piperidine rings, coupled with morpholine and acetyl groups, which contribute to its diverse chemical and biological properties.
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the formation of the indole nucleus, typically through the Fischer indole synthesis method. This reaction involves phenylhydrazine and a ketone under acidic conditions to yield the indole derivative.
Step 2:
Step 3: The final step incorporates the piperidinylpropyl side chain via reductive amination or a similar coupling method to complete the compound’s synthesis.
Industrial Production Methods: The industrial synthesis mirrors the laboratory preparation but on a larger scale. Optimizations include the use of continuous flow reactors to improve yield and purity and utilizing robust catalysts to minimize reaction time and cost.
Types of Reactions:
Oxidation and Reduction: This compound undergoes oxidation reactions primarily at the indole ring, which can lead to the formation of various quinonoid structures. Reduction reactions often target the oxo groups, converting them into hydroxyl derivatives.
Substitution Reactions: The compound can engage in nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the indole and piperidine rings.
Condensation Reactions: The acetyl group allows for condensation reactions, forming imines or enamines, depending on the reactants involved.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles and Electrophiles: Various alkyl halides, acyl chlorides
Major Products Formed: The major products include indole derivatives with altered oxidation states, substituted morpholines, and various acylated piperidines.
Chemistry:
As a building block for synthesizing more complex molecules
Used in studying reaction mechanisms due to its multiple reactive sites
Biology:
Potential use as a probe in biochemical assays
Could be involved in studying enzyme interactions given its functional groups
Medicine:
Investigated for potential pharmacological activities
Could serve as a lead compound in drug discovery due to its structural similarity to known bioactive molecules
Industry:
Used in the formulation of specific polymers or resins due to its reactivity
Mechanism of Action
Mechanism: The compound’s effects are attributed to its interactions with various molecular targets, such as enzymes or receptors. The morpholino group may facilitate crossing biological membranes, while the indole structure can intercalate with DNA or interact with proteins.
Molecular Targets and Pathways:
Indole derivatives are known to interact with serotonin receptors
The piperidinyl side chain might mimic neurotransmitters, affecting neurological pathways
Comparison with Similar Compounds
2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide can be compared with simpler indole derivatives, such as tryptophan or serotonin.
Other morpholino compounds, like morpholino-ethanol, exhibit different pharmacokinetics and dynamics.
Uniqueness: What sets this compound apart is its multifaceted structure combining functional groups from morpholine, indole, and piperidine, each contributing to its versatile reactivity and application potential.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c29-22(27-13-15-32-16-14-27)18-28-17-20(19-7-2-3-8-21(19)28)23(30)24(31)25-9-6-12-26-10-4-1-5-11-26/h2-3,7-8,17H,1,4-6,9-16,18H2,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYGCFVQZBVOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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